molecular formula C28H43NO5 B15339744 Lithocholyl-N-hydroxysuccinimide

Lithocholyl-N-hydroxysuccinimide

Cat. No.: B15339744
M. Wt: 473.6 g/mol
InChI Key: NPZMMBWYMYQGDF-XBBAIHCVSA-N
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Description

Lithocholyl-N-hydroxysuccinimide is a derivative of lithocholic acid, where the carboxy group is activated by N-hydroxysuccinimide. This compound is known for its reactivity with amino groups, forming lithocholic conjugates . It is widely used in various biochemical applications due to its ability to form stable amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithocholyl-N-hydroxysuccinimide is synthesized by reacting lithocholic acid with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs in an anhydrous solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Lithocholyl-N-hydroxysuccinimide primarily undergoes substitution reactions, where the N-hydroxysuccinimide group is replaced by an amino group from another molecule. This reaction forms a stable amide bond, making it useful in bioconjugation .

Common Reagents and Conditions

    Reagents: Amines, DCC, EDC

    Conditions: Anhydrous solvents (e.g., dichloromethane, DMF), room temperature to mild heating

Major Products

The major product of these reactions is a lithocholic conjugate, where the lithocholic acid is linked to another molecule via an amide bond .

Scientific Research Applications

Lithocholyl-N-hydroxysuccinimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithocholyl-N-hydroxysuccinimide involves the activation of the carboxy group of lithocholic acid by N-hydroxysuccinimide. This activation facilitates the formation of an amide bond with an amino group from another molecule. The molecular targets are typically proteins or peptides, and the pathways involved include bioconjugation and peptide synthesis .

Comparison with Similar Compounds

Lithocholyl-N-hydroxysuccinimide is unique due to its specific reactivity with amino groups and its stability under various conditions. Similar compounds include:

This compound stands out due to its specific application in forming lithocholic conjugates, which are valuable in various biochemical and medical research fields.

Properties

Molecular Formula

C28H43NO5

Molecular Weight

473.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C28H43NO5/c1-17(4-11-26(33)34-29-24(31)9-10-25(29)32)21-7-8-22-20-6-5-18-16-19(30)12-14-27(18,2)23(20)13-15-28(21,22)3/h17-23,30H,4-16H2,1-3H3/t17-,18-,19-,20+,21-,22+,23+,27+,28-/m1/s1

InChI Key

NPZMMBWYMYQGDF-XBBAIHCVSA-N

Isomeric SMILES

C[C@H](CCC(=O)ON1C(=O)CCC1=O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C

Canonical SMILES

CC(CCC(=O)ON1C(=O)CCC1=O)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C

Origin of Product

United States

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